ALS-8112 is classified as a nucleoside analog. It is derived from modifications of natural nucleosides to enhance antiviral properties. The compound is particularly focused on targeting viral RNA-dependent RNA polymerase, making it a crucial candidate in the treatment of respiratory syncytial virus infections. Its parent compound, ALS-8176, also serves as an RSV polymerase inhibitor and underscores the ongoing research into effective antiviral therapies .
The synthesis of ALS-8112 involves several key steps:
The detailed synthetic pathway includes protecting group strategies and deprotection steps that ensure the stability and reactivity of the final product.
The molecular structure of ALS-8112 features:
The compound's chemical formula is CHClFNO, and its molecular weight is approximately 304.7 g/mol. The structural modifications contribute to its ability to mimic natural nucleotides while providing enhanced selectivity against the respiratory syncytial virus .
ALS-8112 undergoes specific chemical reactions when interacting with viral polymerases:
The reaction kinetics indicate that ALS-8112 acts as a competitive inhibitor with respect to cytidine triphosphate, significantly impacting viral replication processes.
The mechanism of action for ALS-8112 involves:
This selective inhibition allows ALS-8112 to effectively reduce viral replication without significantly affecting host cellular processes .
ALS-8112 exhibits several key physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential formulation as a therapeutic agent .
ALS-8112 has significant potential applications in:
Respiratory syncytial virus (RSV) is a Pneumoviridae family RNA virus causing significant global morbidity and mortality. Annually, it leads to >3.6 million hospitalizations and ~100,000 deaths in children under 5 years, with infants under 6 months bearing the highest risk [10]. In adults ≥60 years, RSV causes comparable disease burden to influenza, with hospitalization rates exceeding 160,000 in the U.S. and mortality approaching 10,000 cases [6] [10]. Low/middle-income countries account for 97% of pediatric deaths due to limited supportive care access [10]. The virus exhibits seasonal epidemics in temperate regions (late fall/winter), though tropical areas show less defined seasonality [10].
Table 1: Global RSV Disease Burden
Population | Annual Hospitalizations | Annual Deaths | High-Risk Factors |
---|---|---|---|
Children <5y | 3.6 million | 100,000 | Age <6m, prematurity |
Adults ≥60y | 160,000 (USA) | 10,000 (USA) | COPD, heart disease |
Therapeutic options remain critically limited. Ribavirin, a broad-spectrum nucleoside analog, shows uncertain efficacy against RSV and faces administration challenges [5] [9]. Monoclonal antibodies (mAbs) like palivizumab offer prophylaxis but not therapeutic benefit, with high costs restricting global access [10]. Fusion inhibitors (e.g., GS-5806) reduce viral load but select rapidly for resistance-associated variants within days [5]. Crucially, no direct-acting antivirals effectively target intracellular RSV replication phases in acute infection [5] [9].
Nucleoside analogs represent the largest class of approved antivirals (e.g., sofosbuvir for HCV). They inhibit viral polymerases via chain termination after intracellular phosphorylation [5] [8]. RSV’s RNA-dependent RNA polymerase (RdRp), particularly the L-P protein complex, is an ideal target due to its conserved catalytic sites. ALS-8112 exemplifies this strategy as a cytidine analog prodrug designed for selective RSV polymerase inhibition [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7